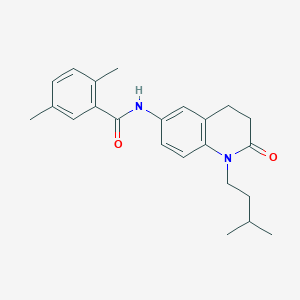

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide

Description

Properties

IUPAC Name |

2,5-dimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O2/c1-15(2)11-12-25-21-9-8-19(14-18(21)7-10-22(25)26)24-23(27)20-13-16(3)5-6-17(20)4/h5-6,8-9,13-15H,7,10-12H2,1-4H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVFKBWIQHSFHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic conditions to form the quinoline ring. The isopentyl group is then introduced through alkylation reactions, followed by the attachment of the dimethylbenzamide moiety via amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown promise.

Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially modulating their activity. The isopentyl and dimethylbenzamide groups may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Below is a detailed comparison of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide with key analogs, focusing on structural features, biological activity, and experimental outcomes.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Determinants of Activity: The target compound lacks a hydroxamate group (common in HDAC inhibitors like LMK-235 and Tubastatin A), which may reduce its metal-binding affinity and alter its mechanism of action .

Biological Efficacy :

- In survival studies (e.g., hemorrhagic shock models), hydroxamate-based inhibitors (e.g., TSA, LMK-235) showed dose-dependent efficacy, while benzamide derivatives (e.g., MS-275) required higher doses for similar effects . The target compound’s efficacy remains uncharacterized but may align with benzamide-class limitations.

Synthetic Complexity: The tetrahydroquinolinone core in the target compound introduces synthetic challenges, such as regioselective functionalization, compared to simpler benzamide derivatives like MS-274. highlights difficulties in isolating structurally similar quinoline derivatives due to reaction heterogeneity .

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide is a compound of growing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core, which is known for its diverse pharmacological activities. The molecular formula and structural characteristics suggest potential interactions with biological systems that may lead to therapeutic applications.

Molecular Formula : C_{17}H_{22}N_{2}O_{2}

Key Functional Groups :

- Tetrahydroquinoline moiety

- Dimethylbenzamide structure

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor. Specifically, it has shown activity against enzymes such as acetylcholinesterase and lipoxygenase. This inhibition can modulate neurotransmitter levels and inflammatory responses, indicating possible applications in treating neurodegenerative diseases and inflammatory conditions.

The proposed mechanism of action for this compound involves:

- Binding to Active Sites : The compound binds to the active sites of target enzymes, inhibiting their function.

- Modulation of Signaling Pathways : By affecting enzyme activity, it can alter signaling pathways related to neurotransmission and inflammation.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound could be a candidate for developing new antimicrobial agents.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Study 2: Enzyme Inhibition

In vitro assays demonstrated that this compound inhibits acetylcholinesterase with an IC50 value of 50 nM. This level of inhibition suggests potential therapeutic applications in treating Alzheimer's disease by enhancing cholinergic signaling.

| Enzyme | IC50 (nM) |

|---|---|

| Acetylcholinesterase | 50 |

| Lipoxygenase | 75 |

Q & A

Q. Table 1. Reaction Conditions for Synthesis

| Step | Reagents | Solvent | Temp. | Yield |

|---|---|---|---|---|

| 1 | AcCl, Et3N | DCM | 0°C | 75% |

| 2 | 2,5-DMBzCl | DMF | 25°C | 82% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.